2-Amino-N-ethylpropanamide-d5 2-Amino-N-ethylpropanamide-d5
Brand Name: Vulcanchem
CAS No.:
VCID: VC0211126
InChI:
SMILES:
Molecular Formula: C₅H₇D₅N₂O
Molecular Weight: 121.19

2-Amino-N-ethylpropanamide-d5

CAS No.:

Cat. No.: VC0211126

Molecular Formula: C₅H₇D₅N₂O

Molecular Weight: 121.19

* For research use only. Not for human or veterinary use.

2-Amino-N-ethylpropanamide-d5 -

Specification

Molecular Formula C₅H₇D₅N₂O
Molecular Weight 121.19

Introduction

Chemical Identity and Structure

2-Amino-N-ethylpropanamide-d5, also known as 1-Ethylamino-1-oxopropan-2-amine-d5, is a deuterated version of the amino acid derivative alanine ethylamide. The compound features five deuterium atoms replacing hydrogen atoms in the ethyl moiety, resulting in specific mass spectrometric properties that distinguish it from its non-deuterated counterpart.

Chemical Identifiers and Properties

The table below presents the comprehensive chemical identification and physical properties of 2-Amino-N-ethylpropanamide-d5:

PropertyInformation
Trivial name2-Amino-N-ethylpropanamide-d5
Alternative names1-Ethylamino-1-oxopropan-2-amine-d5
Molecular formulaC₅H₇D₅N₂O
Molecular weight121.19 g/mol
Accurate mass121.126 Da
CAS number (unlabeled)1078791-14-6
SMILES notationO=C(NC([2H])([2H])C([2H])([2H])[2H])C(N)C
InChIInChI=1S/C5H12N2O/c1-3-7-5(8)4(2)6/h4H,3,6H2,1-2H3,(H,7,8)/i1D3,3D2
IUPAC name2-amino-N-(1,1,2,2,2-pentadeuterioethyl)propanamide
CategoryIsotope Labeled Compounds, Amino Acids & Derivatives, Inhibitors

Source: Data compiled from SRD Pharma and LGC Standards

Structural Features

The structure of 2-Amino-N-ethylpropanamide-d5 is characterized by:

  • An alanine-derived backbone with a primary amine group

  • An amide linkage connecting to the ethyl group

  • Pentadeuteration specifically on the ethyl moiety (CD₂CD₃)

  • Retention of the stereochemistry at the α-carbon of the amino acid portion

The deuterium labeling pattern in this compound is strategically designed to maintain the chemical properties of the parent molecule while providing a distinctive mass signature for analytical applications.

Analytical Characterization

Characterization of 2-Amino-N-ethylpropanamide-d5 typically employs a combination of spectroscopic and chromatographic techniques to confirm identity, purity, and deuterium incorporation rates.

Spectroscopic Analysis

The following spectroscopic methods are commonly used for the characterization of deuterated compounds like 2-Amino-N-ethylpropanamide-d5:

  • Mass Spectrometry (MS): Provides definitive confirmation of molecular weight and fragmentation patterns distinctive to the deuterated structure.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR shows the absence of ethyl proton signals

    • ²H (deuterium) NMR confirms the presence and position of deuterium atoms

    • ¹³C NMR exhibits characteristic splitting patterns due to C-D coupling

  • Infrared Spectroscopy (IR): Reveals distinctive C-D stretching frequencies that differ from C-H stretching bands.

Chromatographic Methods

Chromatographic techniques used for purity assessment and characterization include:

  • High-Performance Liquid Chromatography (HPLC): For purity determination and separation from non-deuterated analogs.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for confirming deuterium incorporation rates.

Applications in Research and Analysis

2-Amino-N-ethylpropanamide-d5 has significant applications across various scientific disciplines due to its stable isotope labeling.

Analytical Reference Standard

As an isotope-labeled compound, 2-Amino-N-ethylpropanamide-d5 serves as a valuable internal standard in quantitative analysis, particularly in:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The compound allows for precise quantification of non-deuterated 2-Amino-N-ethylpropanamide in complex matrices.

  • Metabolomic Studies: It provides a reference point for tracking metabolic transformations of related compounds.

  • Pharmaceutical Analysis: Enables accurate quantification in quality control and stability studies of pharmaceutical formulations containing the non-deuterated analog.

Metabolic and Pharmacokinetic Research

The deuterated compound offers unique advantages in metabolic and pharmacokinetic investigations:

  • Metabolic Tracing: The stable deuterium labeling allows researchers to follow metabolic pathways with high specificity.

  • Isotope Dilution Analysis: Provides improved accuracy in quantitative determinations of metabolites.

  • Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: Facilitates differentiation between the administered compound and endogenous molecules.

Synthetic Applications

The compound may serve as a building block in the synthesis of more complex deuterium-labeled molecules, particularly peptides and related biomolecules. Recent research in site-selective deuteration of amino acids through dual-protein catalysis demonstrates the growing importance of such compounds in chemical biology .

Comparison with Non-deuterated Analog

Understanding the similarities and differences between 2-Amino-N-ethylpropanamide-d5 and its non-deuterated counterpart is essential for its proper application in research.

Structural Comparison

The following table compares key properties of the deuterated and non-deuterated compounds:

Property2-Amino-N-ethylpropanamide2-Amino-N-ethylpropanamide-d5
Molecular formulaC₅H₁₂N₂OC₅H₇D₅N₂O
Molecular weight116.16 g/mol121.19 g/mol
Chemical shifts (NMR)Standard C-H patternsAltered due to C-D bonds
Mass spectrumBase peak at m/z 116Base peak at m/z 121
Reaction kineticsStandard ratePotentially slower due to deuterium kinetic isotope effect

Sources: Data compiled from PubChem and SRD Pharma

Kinetic Isotope Effects

The deuterium labeling typically results in kinetic isotope effects that can influence reaction rates. When 2-Amino-N-ethylpropanamide-d5 participates in chemical reactions involving the deuterated ethyl group, the reaction may proceed at a different rate compared to the non-deuterated analog. This property is particularly relevant in:

  • Metabolic studies where enzymatic processing may be affected

  • Chemical reactions where bond cleavage of the deuterated portion occurs

  • Exchange reactions where the deuterium atoms may be replaced

Recent Research Developments

Recent scientific literature indicates growing interest in deuterated compounds like 2-Amino-N-ethylpropanamide-d5, particularly in the context of advanced analytical techniques and pharmaceutical applications.

Advances in Deuteration Methods

A 2024 publication highlights significant progress in the field of deuterated compound synthesis: "This study introduces a reliable, robust, and scalable hydro- and deuterodeamination method capable of handling various primary amines. Defined by its mild reaction conditions, rapid completion, simplified purification facilitated by water-soluble byproducts, the method leverages deuterium oxide as a deuterium source" . Such methodologies could be directly applicable to the synthesis of compounds like 2-Amino-N-ethylpropanamide-d5.

Pharmaceutical Applications

A recent paper published in 2025 discusses "Access to N-α-deuterated amino acids and DNA conjugates," noting that "utilizing d2-Hantzsch ester as the deuterium source, this reaction attains remarkable deuteration efficiency (>99% deuteration)" . This development suggests potential new applications for deuterated amino acid derivatives like 2-Amino-N-ethylpropanamide-d5 in pharmaceutical research.

The article further states: "Deuterium has emerged as a protagonist of medicinal chemistry research over the past two decades. Recently, there has been a surge of interest in deuterated drugs to decrease the potential toxicity, improve metabolic stability, and other pharmacokinetic properties" .

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